Product packaging for Mono(1-methylheptyl) phthalate(Cat. No.:CAS No. 68296-97-9)

Mono(1-methylheptyl) phthalate

Cat. No.: B11714693
CAS No.: 68296-97-9
M. Wt: 278.34 g/mol
InChI Key: DUJBEEUYBSLMGM-UHFFFAOYSA-N
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Description

Vt * dCt/dt = Qt * (Cart - Cven,t)

Where:

Vt is the volume of the tissue.

Ct is the concentration in the tissue.

Qt is the blood flow to the tissue.

Cart is the concentration in arterial blood.

Cven,t is the concentration in the venous blood leaving the tissue, which is related to Ct by the tissue:blood partition coefficient (Pt:b), such that Cven,t = Ct / Pt:b.

Metabolism (e.g., in the liver) is incorporated as a loss term, often described by Michaelis-Menten kinetics (Vmax, Km). acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B11714693 Mono(1-methylheptyl) phthalate CAS No. 68296-97-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68296-97-9

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

2-octan-2-yloxycarbonylbenzoic acid

InChI

InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18)

InChI Key

DUJBEEUYBSLMGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Model Parameterization:the Model Requires Two Categories of Parameters: Physiological and Chemical Specific.

Physiological Parameters: These are specific to the animal model (e.g., rat, mouse) and are obtained from scientific literature. They are generally not chemical-dependent.

Chemical-Specific Parameters: These are unique to M(1-MH)P and must be determined experimentally (in vitro) or through in silico prediction methods (e.g., QSAR).

Parameter CategoryParameter NameDescriptionSource
PhysiologicalOrgan/Tissue Volumes (Vt)Volume of each model compartment (e.g., liver, fat).Physiological literature for the specific animal species. nih.gov
Blood Flow Rates (Qt)Rate of blood perfusion to each organ.Physiological literature for the specific animal species. nih.gov
Cardiac OutputTotal blood flow from the heart.Physiological literature for the specific animal species.
Chemical-Specific (M(1-MH)P)Tissue:Blood Partition Coefficients (Pt:b)Ratio of chemical concentration in a tissue to that in blood at steady state.In vitro experiments or QSAR/in silico prediction. acs.org
Metabolic Parameters (Vmax, Km)Maximum rate and Michaelis-Menten constant for enzymatic metabolism.In vitro assays using liver microsomes or hepatocytes. acs.org
Fraction Unbound in Plasma (fu)Fraction of the chemical not bound to plasma proteins.In vitro equilibrium dialysis. nih.gov
Absorption Rate Constant (ka)Rate of absorption from the gastrointestinal tract (for oral exposure).In vitro cell models (e.g., Caco-2) or in vivo studies. acs.org

Once developed, the model is calibrated and validated by comparing its predictions against experimental pharmacokinetic data from animal studies. dovepress.com This ensures the model accurately represents the in vivo behavior of M(1-MH)P.

Extrapolation Methodologies from In Vitro to In Vivo Systems for M(1-MH)P Kinetics

A significant challenge in toxicology is translating results from in vitro experiments (e.g., cell cultures) to predict what will happen in a whole organism (in vivo). Quantitative In Vitro-to-In Vivo Extrapolation (QIVIVE) is the methodology used to bridge this gap, often facilitated by PBPK models. nih.govfrontiersin.org This approach is essential for contextualizing in vitro toxicity data for M(1-MH)P and making it relevant for risk assessment. researchgate.net

The core principle of QIVIVE is to use the PBPK model in "reverse dosimetry" mode. frontiersin.org Instead of predicting tissue concentrations from an external dose, reverse dosimetry predicts the external dose that would be required to achieve a specific, biologically effective concentration observed in an in vitro assay. frontiersin.org

The key steps in the IVIVE process for M(1-MH)P kinetics are:

Determine In Vitro Point of Departure (POD): An in vitro study is conducted to find the concentration of M(1-MH)P that causes a specific biological effect (e.g., a 10% increase in PPAR activation). This concentration is the in vitro POD. nih.gov

Measure In Vitro Kinetic Parameters: Critical kinetic parameters are measured in vitro. A key parameter is the intrinsic clearance (CLint) in liver cells (hepatocytes). This is determined by incubating M(1-MH)P with hepatocytes and measuring its rate of disappearance. acs.orgnih.gov

Scale In Vitro Clearance to In Vivo Clearance: The in vitro clearance is scaled up to predict the clearance for the whole liver in an intact animal. This involves multiplying the per-cell clearance rate by the total number of hepatocytes in the liver. The equation for scaling intrinsic hepatocyte clearance is:

Clint = Clin vitro × HPGL × Vl

Where:

Clin vitro is the clearance rate per million cells from the in vitro assay.

HPGL is the number of hepatocytes per gram of liver.

Vl is the volume of the liver. nih.gov

PBPK Model Simulation: The scaled in vivo clearance and other chemical-specific parameters are incorporated into the PBPK model for the animal species of interest.

Reverse Dosimetry Calculation: The PBPK model is then run to determine the external dose (e.g., in mg/kg/day) required to produce a steady-state blood or target tissue concentration equivalent to the in vitro POD. This calculated dose is the Human Equivalent Concentration (HEC) or, in this case, the animal equivalent dose. frontiersin.org This allows researchers to compare the doses needed to cause an effect with potential real-world exposure levels. nih.gov

This IVIVE process is crucial for reducing reliance on animal testing by allowing data from high-throughput in vitro screens to be translated into meaningful predictions of in vivo toxicity and pharmacokinetics for compounds like Mono(1-methylheptyl) phthalate (B1215562). researchgate.netnih.gov

Environmental Occurrence, Distribution, and Transport Dynamics of Mono 1 Methylheptyl Phthalate

Research on M(1-MH)P Presence in Aquatic Ecosystems

Research specifically quantifying the presence and concentrations of Mono(1-methylheptyl) phthalate (B1215562) in aquatic ecosystems is notably limited. Much of the existing literature on phthalate contamination focuses on more commonly used phthalates and their metabolites, such as those derived from Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). nih.govresearchgate.net However, general principles of phthalate behavior in aquatic environments can provide an understanding of the likely occurrence and distribution of M(1-MH)P.

Detection in Marine and Estuarine Environments

Specific detection and concentration data for M(1-MH)P in marine and estuarine environments are not well-documented in existing research. However, studies focusing on other phthalate monoesters in these ecosystems indicate that they are frequently detected. researchgate.netnih.gov Marine and estuarine environments are ultimate sinks for many land-based pollutants, including phthalates, which are transported via rivers and atmospheric deposition. onehealthcommission.org

Research has shown that monoalkyl phthalate esters (MPEs) can be used as markers for phthalate contamination in marine organisms. nih.gov The detection of various MPEs in marine biota suggests that if bis(1-methylheptyl) phthalate is present, M(1-MH)P could also be found in these organisms through metabolic processes. nih.gov The distribution of phthalates in estuarine and marine environments is influenced by factors such as freshwater inputs, industrial and urban discharges, and the tendency of more hydrophobic phthalates to associate with suspended particulate matter and sediment. onehealthcommission.org

Concentrations in Wastewater Treatment Plant Influent, Effluent, and Sludge

There is a significant lack of specific data on the concentrations of M(1-MH)P in wastewater treatment plants (WWTPs). However, WWTPs are a major pathway for phthalates to enter the aquatic environment. researchgate.netnih.gov Studies have extensively monitored other phthalates and their monoesters in WWTPs, providing a framework for understanding the likely behavior of M(1-MH)P.

Phthalates enter WWTPs through domestic and industrial wastewater. researchgate.net During treatment, parent phthalate diesters can be partially degraded into their corresponding monoesters. nih.gov The removal efficiency of phthalates in WWTPs varies depending on the compound's properties and the treatment processes employed. nih.govfrontiersin.org More hydrophobic phthalates tend to adsorb to sludge, while more water-soluble ones may remain in the treated effluent. nih.govepa.gov

Table 2: General Fate of Phthalates in Wastewater Treatment Plants

Phthalate TypeTypical Behavior in WWTPs
Parent DiestersCan be partially removed through biodegradation and adsorption to sludge.
Monoester MetabolitesCan be formed during treatment and may be present in both effluent and sludge.

Note: This table provides a general overview. Specific data for Mono(1-methylheptyl) phthalate is not available.

Investigations of M(1-MH)P in Terrestrial Matrices

Direct research on the occurrence and fate of M(1-MH)P in terrestrial matrices is scarce. The behavior of this compound in soils and sediments is largely inferred from studies on its parent compound and other phthalates.

Occurrence and Fate in Agricultural and Urban Soils

Specific data on the occurrence of M(1-MH)P in agricultural and urban soils could not be found in the reviewed literature. However, phthalate contamination of soils is a recognized issue, stemming from sources such as the application of sewage sludge, irrigation with treated wastewater, and the use of plastic materials in agriculture (e.g., mulching films). nih.govwur.nl

The fate of phthalates in soil is influenced by their physicochemical properties and environmental conditions. canada.ca Biodegradation is a key process, with degradation rates varying based on the phthalate's molecular structure and the microbial activity in the soil. canada.ca Phthalates can adsorb to soil organic matter, which can reduce their mobility and bioavailability. canada.ca

Presence in Sediments from Aquatic Systems

While specific studies on M(1-MH)P in sediments are lacking, sediments are known to be a significant reservoir for many phthalates in aquatic systems. amazonaws.comresearchgate.net Due to their hydrophobic nature, many phthalates and their metabolites tend to partition from the water column to the sediment. frontiersin.orgindustrialchemicals.gov.au This is particularly true for higher molecular weight phthalates. frontiersin.org

The presence of other phthalate monoesters has been documented in marine and freshwater sediments. amazonaws.com The degradation of parent phthalate diesters within the sediment can lead to the formation of monoesters. industrialchemicals.gov.au The persistence of these compounds in sediment can be greater than in the water column, especially under low-oxygen conditions. industrialchemicals.gov.au

Table 3: General Distribution of Phthalates in Aquatic Sediments

Phthalate TypeGeneral Behavior in Sediments
Parent DiestersTend to accumulate in sediments, especially more hydrophobic compounds.
Monoester MetabolitesCan be formed in situ from the degradation of parent compounds and may persist.

Note: This table provides a general overview. Specific data for this compound is not available.

Atmospheric Distribution and Long-Range Transport Research of M(1-MH)P

Phthalates are considered semi-volatile organic compounds (SVOCs), meaning they can be released from consumer products and industrial processes into the atmosphere. Their subsequent distribution is governed by their physicochemical properties and atmospheric conditions.

In the atmosphere, phthalates and their monoester metabolites partition between the gaseous phase and airborne particulate matter. researchgate.netnih.gov This distribution is critical to their atmospheric lifetime and transport potential. The partitioning behavior is influenced by the compound's vapor pressure and the ambient temperature; compounds with lower vapor pressure and at cooler temperatures tend to adsorb more readily onto particles. sci-hub.se As a medium-chain monoester, M(1-MH)P is expected to exist in both the gaseous state and adsorbed onto atmospheric particles.

While specific atmospheric concentration data for M(1-MH)P are not available, studies on other prevalent phthalates illustrate the typical ranges found in various environments. Higher molecular weight phthalates, which are more analogous to the parent compound of M(1-MH)P, are frequently detected on fine particulate matter (PM₂.₅). aaqr.org For instance, a study in Shanghai detected a wide range of phthalates bound to PM₂.₅, with concentrations varying between warm and cold periods. aaqr.org A Swedish screening program found that while the parent diester di-(2-ethyl)hexyl phthalate (DEHP) was most common, other iso-phthalates were detected in all matrices except biota and human urine. diva-portal.org

Table 1: Representative Atmospheric Concentrations of Selected Parent Phthalates in Gaseous and Particulate Phases in the South China Sea

This table presents data for analogous parent phthalate compounds to illustrate typical environmental concentrations, as specific data for M(1-MH)P is not available.

Phthalate EsterAverage Concentration (ng/m³) - Gas PhaseAverage Concentration (ng/m³) - Particle Phase
Diisobutyl phthalate (DiBP)5.18Not specified
Di-n-butyl phthalate (DnBP)3.94Not specified
Di-(2-ethylhexyl) phthalate (DEHP)1.47Not specified
Dimethyl phthalate (DMP)0.74Not specified
Diethyl phthalate (DEP)0.23Not specified
Data sourced from a 2023 study on air-sea exchange in the South China Sea. acs.org

The removal of phthalates from the atmosphere occurs through wet and dry deposition. nih.gov Dry deposition involves the gravitational settling of particulate matter to which compounds like M(1-MH)P are adsorbed. epa.gov Wet deposition, or washout, occurs when rain or snow scavenges both gaseous and particulate-phase compounds from the air, transferring them to terrestrial and aquatic surfaces. nih.govecetoc.org

The efficiency of these deposition pathways varies by compound. Studies have shown that phthalates are primarily associated with particles in depositional fluxes. researchgate.net Research in the South China Sea estimated significant net atmospheric deposition for several phthalates, indicating that this is a major pathway for their entry into marine environments. nih.govnih.gov For example, the net deposition was dominated by DiBP and DnBP. nih.gov Conversely, some higher molecular weight phthalates like DEHP can experience net volatilization from water back to the air under certain conditions. nih.govnih.gov The high washout ratios for some phthalates suggest they are efficiently removed from the atmosphere by rain, which may limit their potential for long-range atmospheric transport. nih.gov

Mechanistic Investigations of Mono 1 Methylheptyl Phthalate at Molecular and Cellular Levels

Research on Endocrine Receptor Modulation by M(1-MH)P

The endocrine-disrupting potential of phthalates is a subject of extensive research, with many studies focusing on their interaction with various nuclear receptors. These interactions can lead to the disruption of hormonal signaling pathways that are crucial for normal physiological functions. The following sections detail the current understanding of how Mono(1-methylheptyl) phthalate (B1215562) (M(1-MH)P) interacts with key endocrine receptors at the molecular level.

In Vitro Androgen Receptor Antagonism and Binding Affinity Studies

Direct in vitro studies specifically investigating the binding affinity and antagonistic or agonistic activity of Mono(1-methylheptyl) phthalate with the androgen receptor (AR) are not extensively documented in publicly available research. However, broader studies on various phthalate metabolites provide some context.

Research using highly sensitive reporter gene assays to characterize the effects of 22 different phthalates, including three monoester metabolites, on human androgen receptor (hAR) activity found that the tested monoesters did not have any discernible effect on receptor activity. researchgate.net This suggests that, as a monoester, M(1-MH)P may also exhibit little to no direct interaction with the androgen receptor. The same study also noted that phthalate diesters with very long alkyl side chains (diheptyl) were inactive, indicating that the size and structure of the alkyl group are critical for receptor interaction. researchgate.net

Other studies on structurally related phthalate metabolites, such as Mono-(2-ethylhexyl) phthalate (MEHP), have shown conflicting results regarding anti-androgenic activity. Some in vitro assays revealed that MEHP possesses anti-androgenic effects, while others reported no activity. mdpi.comnih.govresearchgate.net For instance, a study using a yeast androgen bioassay (YAS) determined that MEHP exhibited anti-androgenic effects with an IC50 value of 736 μM. mdpi.comnih.gov The mechanism for this inhibition was suggested to be non-receptor-mediated. mdpi.comnih.gov Given the inconsistencies and the lack of direct data for M(1-MH)P, its specific activity at the androgen receptor remains an area requiring further investigation.

Estrogen Receptor Agonism/Antagonism and Transcriptional Activity Research

Similar to the androgen receptor, direct experimental data on the interaction of M(1-MH)P with estrogen receptors (ERα and ERβ) is limited. General studies on phthalate monoesters, however, offer some insights.

In a comprehensive study evaluating 22 phthalates, the tested monoester metabolites were found to have no effect on the transcriptional activities of human estrogen receptor alpha (hERα) and human estrogen receptor beta (hERβ). researchgate.net This finding suggests that M(1-MH)P, as a monoester metabolite, may also be inactive in directly modulating ER-mediated transcriptional activity. Phthalates are known to readily cross cell membranes and enter the cytoplasm, where they could potentially bind to estrogen receptors, induce their dimerization, and initiate transcriptional activity. researchgate.net However, the chemical structure of the phthalate, particularly the side chain, appears to be a key determinant of this interaction. researchgate.net

Studies on the related metabolite MEHP have generally reported a lack of estrogenic activity in various in vitro assays, including yeast estrogen bioassays (YES) and reporter gene assays in human cell lines. mdpi.comresearchgate.net However, some research has indicated that MEHP can exhibit anti-estrogenic activity. mdpi.comnih.gov In a yeast-based assay, MEHP showed anti-estrogenic effects with a calculated IC50 of 125 μM, and this inhibition was found to be receptor-mediated. mdpi.comnih.gov The potential for M(1-MH)P to act as an antagonist at the estrogen receptor has not been specifically studied and warrants further research.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation and Ligand Binding Assays

This compound has been identified as an activator of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a central role in lipid and carbohydrate metabolism. nih.gov

In vitro studies using Chinese hamster ovary-reporter cells demonstrated that M(1-MH)P is capable of activating multiple PPAR isoforms. Specifically, it was shown to activate PPARα and PPARγ, with most phthalate esters tested showing a stronger activation of PPARγ. endocrinedisruption.org Uniquely among many of the tested compounds, M(1-MH)P also activated PPARδ and interacted with a specific PPARδ-response element. endocrinedisruption.org This broad-spectrum activation of PPAR isoforms suggests that M(1-MH)P can influence a wide range of metabolic processes.

To further understand the interaction at a molecular level, computational docking simulations have been employed. These studies modeled the binding of various phthalate monoesters, including M(1-MH)P, to the ligand-binding domain (LBD) of PPARγ. Although an experimental EC₅₀ value for M(1-MH)P trans-activation of PPARγ is not available, the computational models predicted an intermediate binding energy score, suggesting a moderate affinity for the receptor. The predicted binding orientation involves key interactions:

Hydrogen Bonding : The carboxyl group of the phthalate is predicted to form hydrogen bonds with the amino acid residues H323 and H449 within the AF-2 domain of PPARγ.

Steric Compatibility : The 1-methylheptyl chain is thought to occupy a hydrophobic subpocket, which enhances binding without causing steric hindrance.

Table 1: Summary of M(1-MH)P Interaction with PPARs

Receptor Activity Research Finding
PPARα Agonist Activated in CHO-reporter cell assays. endocrinedisruption.org
PPARγ Agonist Activated in CHO-reporter cell assays endocrinedisruption.org; Predicted moderate binding affinity in computational docking studies.
PPARδ Agonist Activated in CHO-reporter cell assays and interacted with a specific PPARδ-response element. endocrinedisruption.org

Glucocorticoid and Thyroid Hormone Receptor Interactions

Direct evidence for the binding and modulation of glucocorticoid (GR) and thyroid hormone receptors (TR) by M(1-MH)P is not well-established. However, research on other phthalates suggests potential indirect mechanisms of interaction.

Glucocorticoid Receptor: Studies on MEHP indicate that phthalates may not directly bind to the GR but can influence glucocorticoid signaling. For example, MEHP was found to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) in murine gonadotrope cells. nih.gov This enzyme is responsible for inactivating glucocorticoids. By inhibiting 11β-HSD2, MEHP can effectively increase the local concentration and potency of glucocorticoids, thereby amplifying their physiological effects. nih.gov Furthermore, some research suggests that the induction of certain metabolic enzymes (like CYP3A4) by phthalates is dependent on the GR-mediated expression of the Pregnane X Receptor (PXR), indicating a complex interplay between these signaling pathways. nih.gov

Thyroid Hormone Receptor: The effects of phthalates on the thyroid system have been documented, with many studies focusing on the parent compound DEHP and its primary metabolite, MEHP. These studies show that phthalate exposure can alter the levels of circulating thyroid hormones. plos.orgnih.gov The proposed mechanisms involve changes in the transcription of genes that are critical for thyroid hormone synthesis, transport, and metabolism. plos.org For instance, exposure to MEHP in zebrafish larvae led to decreased whole-body thyroxine (T4) content and altered the expression of genes in the hypothalamic-pituitary-thyroid (HPT) axis. plos.org While direct binding studies of M(1-MH)P to the thyroid hormone receptor are lacking, computational modeling of DEHP has suggested that it can fit stably within the TRα ligand-binding pocket with a binding energy comparable to the native hormone, T3. mdpi.com This suggests a plausible mechanism by which some phthalates could directly interfere with TR function.

Cellular Signaling Pathway Perturbations Induced by M(1-MH)P

Beyond direct receptor modulation, M(1-MH)P and other phthalates can disrupt fundamental cellular signaling pathways, leading to a cascade of downstream effects.

Investigation of Intracellular Calcium Homeostasis Disruption

The maintenance of intracellular calcium (Ca²⁺) homeostasis is vital for a multitude of cellular processes, including signal transduction, neurotransmission, and muscle contraction. Disruption of this delicate balance can lead to cellular dysfunction.

While direct studies on M(1-MH)P's effect on calcium signaling are scarce, research on other phthalates provides evidence for such interactions. A general mechanism proposed is that phthalates may engage G protein-coupled receptors (GPCRs), which in turn activate downstream pathways leading to an increase in intracellular calcium levels. researchgate.net

More specific research has demonstrated that certain phthalate diesters can suppress Ca²⁺ signaling coupled to nicotinic acetylcholine (B1216132) receptors (nAChRs) in bovine adrenal chromaffin cells. nih.gov This study found that the inhibitory potency of the phthalates was related to their chemical structure, specifically the length of the dialkyl chains. nih.gov Although M(1-MH)P was not among the tested compounds, this study provides a clear mechanism by which phthalates can interfere with ion channel function and disrupt calcium homeostasis.

Table 2: Effects of Various Phthalates on Nicotinic Acetylcholine Receptor (nAChR)-Coupled Calcium Signaling

Phthalate Compound Potency of Inhibition on Ca²⁺ Response
Di-n-pentyl phthalate (DPP) Strongest
Benzyl-n-butyl phthalate (BBP)
Di-n-butyl phthalate (DBP)
Dicyclohexyl phthalate (DCHP)
Di-n-hexyl phthalate (DHP)
Di-n-propyl phthalate (DPrP)
Di-(2-ethylhexyl) phthalate (DEHP)
Di-n-ethyl phthalate (DEP) Weakest

Data from a study on bovine adrenal chromaffin cells. nih.gov

Studies on Oxidative Stress Induction and Antioxidant Defense Mechanisms

Research into the specific effects of this compound [M(1-MH)P] on oxidative stress is limited; however, the broader class of phthalate monoesters, particularly Mono-(2-ethylhexyl) phthalate (MEHP), has been studied more extensively, providing a framework for potential mechanisms. Phthalates are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can overwhelm the cellular antioxidant defense systems. plos.orgmdpi.comoup.com This imbalance can lead to oxidative damage to cellular components. mdpi.com

Studies on MEHP demonstrate that exposure can lead to a dose-dependent increase in ROS generation in various cell types, including human umbilical vein endothelial cells (HUVEC) and mouse ovarian antral follicles. plos.orgnih.gov This increase in ROS is often accompanied by a rise in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and alterations in the endogenous antioxidant defense system. plos.orgmdpi.com For instance, exposure to MEHP has been shown to decrease levels of glutathione (B108866) (GSH), a critical cellular antioxidant, while affecting the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPX). plos.orgnih.gov In some contexts, MEHP exposure inhibits the expression and activities of SOD1 and GPX. nih.gov The antioxidant N-acetylcysteine (NAC) has been shown to effectively block MEHP-induced ROS generation, highlighting the role of oxidative stress in its cellular toxicity. plos.orgnih.gov

While these findings relate to MEHP and other phthalates, they suggest that a primary mechanism of M(1-MH)P toxicity at the cellular level could involve the induction of oxidative stress and the disruption of antioxidant defenses.

Table 1: Effects of the Related Phthalate MEHP on Oxidative Stress Markers

Cell Type Marker Observed Effect Reference
HUVEC Cells Reactive Oxygen Species (ROS) Increased plos.org
HUVEC Cells Malondialdehyde (MDA) Increased plos.org
HUVEC Cells Glutathione (GSH) Decreased plos.org
HUVEC Cells Superoxide Dismutase (SOD) Increased Activity plos.org
Mouse Antral Follicles Reactive Oxygen Species (ROS) Increased nih.gov
Mouse Antral Follicles Superoxide Dismutase (SOD1) Inhibited Expression & Activity nih.gov

Research into Apoptotic and Necrotic Cell Death Pathways

The induction of programmed cell death (apoptosis) and unregulated cell death (necrosis) is a documented consequence of exposure to certain phthalate metabolites. Research has shown that phthalates can trigger apoptosis through various signaling pathways, often linked to preceding events like oxidative stress. plos.orgresearchgate.net

For the related compound MEHP, studies have demonstrated its ability to induce apoptosis in a dose-dependent manner in HUVEC cells, mouse spermatogonia-derived (GC-1) cells, and other cell types. plos.orgmdpi.com The apoptotic process initiated by MEHP often involves the mitochondria-dependent pathway. plos.org Key events in this pathway include the loss of mitochondrial membrane potential, the release of cytochrome C from the mitochondria into the cytoplasm, and the subsequent activation of a cascade of caspase enzymes. plos.org Specifically, the activation of initiator caspases like caspase-8 and caspase-9, and the executioner caspase, caspase-3, has been observed. plos.org

Furthermore, MEHP exposure has been found to alter the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. plos.orgnih.gov This includes an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio that favors apoptosis. plos.orgnih.gov In some cell lines, such as the European sea bass embryonic cell line (DLEC), MEHP was found to cause a dose-dependent reduction in viability, with necrosis observed only at the highest concentrations, while significant apoptosis was not detected. iss.itiss.it This suggests that the specific cell death pathway activated can be cell-type dependent.

While direct research on M(1-MH)P is not available, the mechanisms observed for MEHP suggest that M(1-MH)P could potentially induce cell death by activating intrinsic apoptotic pathways involving mitochondrial dysfunction and the modulation of caspase and Bcl-2 family proteins.

Table 2: Modulation of Apoptotic Pathway Proteins by the Related Phthalate MEHP

Cell Type Protein/Factor Observed Effect Reference
HUVEC Cells Bax/Bcl-2 Ratio Increased plos.org
HUVEC Cells Caspase-3 Activated plos.org
HUVEC Cells Caspase-8 Activated plos.org
HUVEC Cells Caspase-9 Activated plos.org
HUVEC Cells Cytochrome C Released from Mitochondria plos.org
Mouse Antral Follicles Bax Increased Expression nih.gov
Mouse Antral Follicles Bcl-2 Decreased Expression nih.gov

Modulation of Cell Proliferation and Differentiation Pathways

This compound has been directly implicated in the modulation of cellular differentiation. In a significant in vitro study using F9 teratocarcinoma cells, a model system for detecting teratogenic potential, M(1-MH)P was one of only five phthalate-related compounds tested that induced cell differentiation. nih.govresearchgate.net This effect was linked to the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARδ. nih.gov The study found that the same compounds that induced F9 cell differentiation also activated PPARδ and interacted with a specific PPARδ-response element, suggesting a receptor-mediated mechanism for the observed effects. nih.gov

While direct data on M(1-MH)P's effect on cell proliferation is scarce, studies on the related metabolite MEHP show complex effects. MEHP has been found to inhibit cell proliferation in some models, such as in pancreatic beta cells and mouse ovarian antral follicles. nih.govnih.gov This inhibition is often associated with the downregulation of key cell-cycle regulators. For example, in antral follicles, MEHP exposure decreased the expression of cyclins (Ccnd2, Ccne1) and cyclin-dependent kinase 4 (Cdk4). nih.gov Conversely, in other models like human breast cancer cells, certain phthalates have been associated with increased proliferation, an effect mediated by PPARα activation. researchgate.net

These findings indicate that M(1-MH)P can actively modulate cellular pathways, particularly differentiation, through the activation of nuclear receptors like PPARδ. Its effects on cell proliferation are less clear but may involve the regulation of cell cycle machinery, potentially in a cell-type-specific manner.

Table 3: Observed Effects of M(1-MH)P on Cellular Differentiation

Cell Type Pathway/Receptor Observed Effect Reference
F9 Teratocarcinoma Cells Cell Differentiation Induced nih.govresearchgate.net

Gene Expression, Epigenetic Modifications, and Proteomic/Metabolomic Profiling

Transcriptomic Analysis (e.g., RNA-seq, qPCR) of M(1-MH)P-Responsive Genes

No transcriptomic studies focusing specifically on this compound were identified. However, research on the closely related metabolite MEHP provides insight into the potential transcriptomic alterations that could be induced by this class of compounds.

High-throughput RNA sequencing (RNA-seq) has been used to analyze global gene expression changes in response to MEHP in various cell types. In a study using mouse Sertoli (TM4) cells, MEHP treatment resulted in hundreds of differentially expressed genes (DEGs). nih.gov Gene Ontology (GO) analysis indicated that these DEGs were associated with the extracellular region, and pathway analysis identified changes in pathways such as 'terpenoid backbone biosynthesis'. nih.gov

In human placental cell models, MEHP exposure also caused significant changes in the transcriptome, affecting both mRNA and long non-coding RNAs (lncRNAs). nih.gov These changes were dependent on the concentration, cell type (extravillous trophoblasts vs. syncytiotrophoblasts), and fetal sex, with male placental cells showing greater responsiveness. nih.gov Pathway analysis revealed enrichment for several KEGG pathways and identified ligand-inducible nuclear hormone transcription factors like PPARG, PPARD, ESR1, and AR as being significantly enriched, confirming known mechanisms of phthalate disruption. nih.gov

Quantitative PCR (qPCR) has been used to validate transcriptomic findings and to analyze specific genes. For instance, qPCR confirmed that MEHP treatment of mouse spermatogonia-derived cells (GC-1) led to a dose-dependent downregulation of the mRNA expression of Tert (the catalytic subunit of telomerase), c-Myc, and upstream transcription factors of c-Myc such as Ctcf, Stat3, and Esr1. mdpi.com

These studies on MEHP highlight that phthalate monoesters can induce widespread changes in gene expression, affecting pathways related to metabolism, cell signaling, and reproduction. It is plausible that M(1-MH)P would elicit similar, though potentially distinct, transcriptomic responses.

Table 4: Summary of Transcriptomic Findings for the Related Phthalate MEHP

Cell Model Technique Key Findings Reference
Mouse Sertoli (TM4) Cells RNA-seq Hundreds of DEGs; pathways like 'terpenoid backbone biosynthesis' affected. nih.gov
Human Placental Cells RNA-seq DEGs identified; changes dependent on dose, sex, and cell type; enrichment of nuclear receptor TFs (PPARG, PPARD). nih.gov

Research on DNA Methylation and Histone Modification Patterns

Direct research on DNA methylation or histone modification patterns specifically induced by M(1-MH)P is not currently available. However, studies investigating other phthalate metabolites have established that this class of environmental compounds can influence epigenetic marks. Epigenetic modifications are a potential mechanism through which phthalates exert long-lasting effects on health. nih.govnih.gov

Several studies have linked in utero exposure to various phthalate metabolites with altered DNA methylation patterns in cord blood and placental tissue. nih.govnih.govd-nb.info For example, urinary concentrations of MEHP metabolites have been associated with changes in DNA methylation in candidate genes in children. nih.gov Epigenome-wide association studies (EWAS) have identified differential DNA methylation at multiple CpG sites in cord blood in relation to exposure to different phthalates. nih.gov In first-trimester placenta, high phthalate exposure was associated with significantly altered methylation and gene expression in 39 genes, including the epidermal growth factor receptor (EGFR). d-nb.info Other studies have linked metabolites like mono-n-butyl phthalate (MnBP) to altered methylation of the progesterone (B1679170) receptor (PGR) gene in uterine leiomyoma. researchgate.net

These findings from studies on other phthalates suggest that M(1-MH)P could potentially alter cellular function by modifying the epigenome. However, research is needed to determine if M(1-MH)P induces such changes and to identify the specific genomic regions and histone marks that may be affected.

Table 5: Examples of DNA Methylation Changes Associated with Phthalate Metabolite Exposure

Phthalate Metabolite(s) Tissue/Cell Type Gene/Region Observed Effect Reference
MEHHP, MEOHP Placenta IGF2 Inverse association with methylation d-nb.info
MEP Cord Blood Alu & LINE-1 repeats Hypomethylation nih.gov
Multiple Phthalates Placenta (1st Trimester) EGFR Altered methylation and expression d-nb.info

Proteomic Characterization of Protein Expression Alterations

Specific proteomic studies profiling the global protein expression alterations in response to M(1-MH)P have not been published. However, research on the related phthalate MEHP and computational studies involving M(1-MH)P provide some insights into potential protein-level interactions and consequences.

A study combining metabolomics, proteomics, and gene expression analysis in differentiated murine adipocytes found that MEHP exposure led to significant alterations in pathways regulated by peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov Proteomic analysis revealed changes in the levels of enzymes involved in lipogenesis and lipid oxidation, consistent with increased PPARγ activity. nih.gov

In a different context, a study in GC-1 spermatogonia cells used Western blot analysis to show that MEHP exposure decreased the protein expression levels of TERT (the catalytic subunit of telomerase), c-Myc, and its upstream transcription factors CTCF, ESR1, and C-JUN. mdpi.com This demonstrates a targeted effect on proteins involved in telomere maintenance and cell cycle regulation. Another study found that MEHP could alter the level and phosphorylation state of eIF4E-binding protein (eIF4E-BP) and the amount of eIF4G in the eIF4F complex, impacting protein synthesis. plos.orgsemanticscholar.org

While experimental proteomic data for M(1-MH)P is lacking, computational docking studies have predicted its interaction with specific proteins. One such study screened multiple phthalate monoesters for their binding affinity to the PPARγ ligand-binding domain. vulcanchem.com The model predicted that the carboxyl group of M(1-MH)P could form hydrogen bonds with key amino acid residues (H323, H449) in the receptor's active site, suggesting it may act as a PPARγ agonist. vulcanchem.com This aligns with findings for MEHP and suggests that a key proteomic consequence of M(1-MH)P exposure could be the modulation of PPARγ target proteins.

Table 6: Summary of Protein-Level Alterations by Related Phthalates and M(1-MH)P Predictions

Compound Cell/Model Type Protein/Pathway Observed/Predicted Effect Reference
MEHP Murine Adipocytes PPARγ-regulated pathways Altered protein levels (lipogenesis, lipid oxidation) nih.gov
MEHP GC-1 Spermatogonia TERT, c-Myc, CTCF, ESR1, C-JUN Decreased protein expression mdpi.com
MEHP HEK-293T Cells eIF4E-BP, eIF4G Altered levels and/or phosphorylation plos.orgsemanticscholar.org

Metabolomic Profiling for Identification of Perturbed Biochemical Pathways

Metabolomic analysis of individuals exposed to phthalates has revealed significant alterations in various biochemical pathways, providing insights into the mechanisms of action of these compounds. While specific metabolomic studies on this compound (M(1-MH)P) are limited, research on the broader class of phthalates, including its close structural analogs, points towards common metabolic disturbances. These studies, which analyze metabolites in biological samples like plasma and urine, help to construct a picture of the systemic effects of phthalate exposure. nih.gov

Key biochemical pathways found to be perturbed by phthalate metabolites include:

Lipid Metabolism and Biogenesis: Exposure to phthalates has been associated with changes in lipid profiles. Metabolomic studies suggest an enhancement of lipid biogenesis. nih.gov For instance, the active metabolite of Di(2-ethylhexyl) phthalate (DEHP), Mono(2-ethylhexyl) phthalate (MEHP), is known to activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism. nih.govmdpi.com This activation can lead to increased fat cell formation and altered energy metabolism in fat cells. mdpi.comresearchgate.net

Inflammation: Phthalate exposure is linked to inflammatory responses. Studies have shown that MEHP can induce a pro-inflammatory state in differentiated adipocytes, characterized by the increased expression of major inflammatory cytokines. nih.gov This inflammatory effect is also, at least in part, mediated by PPARγ. nih.gov

Nucleic Acid Metabolism: An interesting finding from metabolomic studies is the association between phthalate levels and the accumulation of nucleic acid degradation products. nih.gov This suggests that phthalate exposure may lead to increased nucleic acid turnover or impaired salvage pathways. nih.gov Furthermore, the process of converting hypoxanthine (B114508) to xanthine, which can be affected, also generates hydrogen peroxide, potentially exacerbating oxidative stress. nih.gov

Oxidative Stress: The generation of reactive oxygen species and subsequent oxidative stress is another pathway implicated in phthalate toxicity. Perturbations in energy metabolism and inflammation can contribute to an environment of increased oxidative stress within cells. mdpi.com

These findings from metabolomic profiling highlight that phthalates can disrupt fundamental cellular processes. The table below summarizes the key pathways affected by phthalate exposure, as identified through metabolomic studies.

Table 1: Biochemical Pathways Perturbed by Phthalate Exposure

Biochemical PathwayObserved PerturbationPotential ConsequenceSupporting Evidence Source Index
Lipid MetabolismEnhanced lipid biogenesis, activation of PPARγ.Altered adipocyte differentiation and energy metabolism. nih.govmdpi.comresearchgate.net
InflammationIncreased expression of inflammatory cytokines.Induction of a pro-inflammatory state in tissues like adipose tissue. nih.govnih.gov
Nucleic Acid MetabolismAccumulation of nucleic acid degradation products.Increased nucleic acid turnover and potential for DNA damage. nih.gov
Oxidative StressIncreased production of reactive oxygen species.Cellular damage and contribution to other pathological processes. nih.gov

Advanced In Vitro and Cell-Based Model Systems for Mechanistic Studies of M(1-MH)P

To elucidate the specific cellular and molecular mechanisms of M(1-MH)P, researchers utilize a variety of advanced in vitro and cell-based models. These systems allow for controlled experiments to dissect the compound's effects on specific cell types and biological processes, moving beyond associative findings from exposure studies.

Established mammalian cell lines are crucial tools for investigating the mechanisms of M(1-MH)P toxicity due to their homogeneity and ease of culture. Studies on analogous phthalate monoesters have yielded significant findings in various cell models.

Leydig Cell Models: Leydig cells are the primary producers of testosterone (B1683101) in the testes. Cell lines such as MA-10 and MLTC-1 are used to study effects on steroidogenesis. Research on MEHP, a structural analog of M(1-MH)P, has shown that it can significantly reduce hormone-induced steroid hormone production in these cell lines. nih.gov The mechanism involves the repression of cAMP-induced Star (Steroidogenic Acute Regulatory protein) promoter activity, which is critical for cholesterol transport into the mitochondria—the rate-limiting step in steroid hormone synthesis. nih.gov

Sertoli Cell Models: Sertoli cells are essential for testis development and spermatogenesis, forming the blood-testis barrier. In vitro studies using primary rat Sertoli cells have demonstrated that active phthalate monoesters can inhibit follicle-stimulating hormone (FSH)-stimulated cyclic AMP (cAMP) accumulation. nih.gov This disruption of FSH signaling is a key indicator of Sertoli cell dysfunction. frontiersin.org Furthermore, some phthalates stimulate lactate (B86563) secretion, a crucial energy source for germ cells, suggesting a complex metabolic disruption. nih.gov

Adipocyte Cell Models: Adipocyte cell lines, such as the mouse 3T3-L1 line, are used to study the effects of environmental chemicals on fat cell differentiation and metabolism. Phthalate metabolites like MEHP have been shown to promote adipogenesis in these cells, an effect mediated through the activation of PPARγ. mdpi.comfrontiersin.org This pro-adipogenic property is a key aspect of their function as "obesogens."

Hepatocyte Cell Models: The liver is a primary site of phthalate metabolism. While specific studies on M(1-MH)P in hepatocyte cell lines are not prominent, research on MEHP has shown it can inhibit protein synthesis in isolated rat hepatocytes. semanticscholar.org This suggests a potential for direct hepatotoxicity by interfering with essential cellular functions.

Table 2: Effects of Phthalate Monoesters in Established Mammalian Cell Lines

Cell Line ModelPhthalate Studied (Analog)Observed EffectMechanistic InsightSupporting Evidence Source Index
Leydig Cells (MA-10, MLTC-1)MEHPDecreased testosterone production.Inhibition of STAR protein expression and cholesterol transport. nih.gov
Sertoli Cells (Primary Rat)MEHPInhibition of FSH-stimulated cAMP accumulation.Disruption of key hormonal signaling pathways. nih.gov
Adipocytes (3T3-L1)MEHPIncreased adipogenesis.Activation of the PPARγ nuclear receptor. mdpi.comfrontiersin.org
Hepatocytes (Primary Rat)MEHPInhibition of protein synthesis.Potential for direct interference with liver cell function. semanticscholar.org

Primary cells, isolated directly from tissues, and co-culture systems, which involve growing two or more different cell types together, offer models with higher physiological relevance than immortalized cell lines.

Primary Cell Cultures: Primary Leydig cells isolated from testes can produce high levels of testosterone, but this function is typically short-lived in culture (up to 3 days), making them suitable for acute but not chronic studies. frontiersin.orgnih.gov Similarly, primary Sertoli cells have been instrumental in demonstrating that phthalate monoesters can disrupt the tight junctional structures that form the blood-testis barrier. nih.gov Studies using primary human thyroid epithelial cells have also been employed, though they highlighted the experimental challenge of phthalate migration between wells in culture plates. nih.gov

Co-Culture Systems: Co-culture models are essential for studying the intricate interactions between different cell types. For instance, Sertoli-germ cell co-cultures are used to investigate how phthalate-induced Sertoli cell injury affects germ cell survival and development. europa.eu A two-compartment culture model for Sertoli cells has been specifically used to study the integrity of the blood-testis barrier, showing that monophthalates can destroy the tight junctional structure in a dose-dependent manner. nih.gov Such systems allow for the investigation of paracrine signaling and contact-dependent interactions that are lost in monocultures. researchgate.net

Three-dimensional (3D) cell culture and organoid technology represent a significant leap forward from traditional 2D monolayers, creating structures that more accurately mimic the in vivo architecture and function of organs. researchgate.netsigmaaldrich.com

Principles of 3D Culture: 3D models, including spheroids and organoids, allow for more realistic cell-cell and cell-matrix interactions, which are often lost on flat plastic surfaces. sigmaaldrich.com Organoids are self-organizing 3D structures grown from stem cells (either adult stem cells or pluripotent stem cells) that can differentiate to contain multiple, organ-specific cell types. nih.govcorning.com

Application in Toxicology: These models are increasingly used in toxicology to provide more predictive data on a compound's effects. For example, liver organoids have been used to study the impact of other environmental chemicals on the progression of nonalcoholic steatohepatitis (NASH), revealing mechanisms related to endoplasmic reticulum-mitochondria interactions. acs.org While direct application to M(1-MH)P is not yet documented, these systems offer a powerful platform to study its long-term effects on organ-level physiology, such as testicular or liver function, in a human-relevant context. nih.gov The ability to derive organoids from individual patients also opens the door for personalized toxicology studies. corning.com

Non-mammalian models provide valuable alternatives for toxicological screening due to their rapid life cycles, genetic tractability, and lower costs.

Zebrafish (Danio rerio): The zebrafish is a widely used vertebrate model. Its transparent embryos allow for real-time imaging of developmental processes. nih.gov While primarily an in vivo model, cell cultures derived from zebrafish tissues can be used for initial toxicity screening. The fully sequenced genome allows for detailed genetic studies of toxicant response pathways. nih.gov

Invertebrate Models: Invertebrates like the fruit fly (Drosophila melanogaster) and the nematode worm (Caenorhabditis elegans) are powerful systems for genetic dissection of biological pathways. nih.gov Their short generation times and the availability of vast genetic toolkits make them suitable for high-throughput screening to identify genes and pathways that are affected by chemical exposures. Although not traditional in vitro cell culture systems, they serve a similar purpose in providing a simplified, yet whole-organism, context for mechanistic investigation, bridging the gap between cell-based assays and more complex mammalian studies.

These advanced model systems, from established cell lines to complex organoids and non-mammalian organisms, provide a tiered approach to investigating the mechanistic underpinnings of M(1-MH)P's biological activity.

Ecotoxicological Investigations and Environmental Impact Assessment Methodologies for Mono 1 Methylheptyl Phthalate

Research on Aquatic Ecotoxicity of M(1-MH)P

There is a lack of specific research on the aquatic ecotoxicity of Mono(1-methylheptyl) phthalate (B1215562). The following sub-sections highlight the specific data that is currently unavailable.

Acute and Chronic Toxicity Studies in Freshwater Organisms (e.g., Daphnia magna, Algae, Fish Species)

No studies reporting the acute (e.g., EC50, LC50) or chronic (e.g., NOEC) toxicity of Mono(1-methylheptyl) phthalate to key freshwater indicator species such as the water flea (Daphnia magna), various freshwater algae, or different fish species could be identified. Such data is fundamental for establishing water quality guidelines and predicting the potential impact of this compound on freshwater ecosystems.

Marine Ecotoxicity Assessments (e.g., Sea Urchin Embryos, Marine Algae, Bivalves)

Similarly, there is no available data on the effects of this compound on marine organisms. Research on sensitive early life stages, such as the embryonic development of sea urchins, the growth of marine algae, and the reproductive success of bivalves, is crucial for understanding its potential impact on marine environments.

Endocrine Disruption and Reproductive Impairment Studies in Aquatic Wildlife Models

While some phthalates and their monoester metabolites are known endocrine disruptors in aquatic wildlife, no specific studies have been published that investigate the potential for this compound to interfere with the endocrine systems or impair the reproduction of fish or other aquatic animals. Research in this area would be critical for a thorough risk assessment.

Terrestrial Ecotoxicity Studies of M(1-MH)P

Information regarding the impact of this compound on terrestrial ecosystems is also not available in the current body of scientific literature.

Toxicity to Soil Invertebrates (e.g., Earthworms, Collembolans)

No data on the toxicity of this compound to important soil invertebrates like earthworms (e.g., Eisenia fetida) or collembolans has been published. These organisms play a vital role in soil health and nutrient cycling, and understanding the potential toxicity of M(1-MH)P to them is essential for assessing its impact on terrestrial environments.

Impact on Soil Microbial Communities and Biogeochemical Cycling

Phthalate esters can influence both the structural and functional diversity of soil microbial communities. Studies have shown that the introduction of certain phthalates into soil can alter the microbial landscape. For instance, high concentrations of some phthalates, like DEP, have been observed to reduce the numbers of total culturable bacteria and specific groups such as pseudomonads. kent.ac.ukresearchgate.net This toxicity has been linked to the disruption of microbial membrane fluidity by the lipophilic phthalate molecules. kent.ac.ukresearchgate.net Conversely, other phthalates like DEHP, even at high concentrations, have shown no significant impact on microbial communities or membrane fluidity, a difference attributed to its lower bioavailability in soil. kent.ac.ukresearchgate.net

The impact of phthalates is also dependent on soil conditions and the specific microbial populations present. Factors such as soil pH, organic matter content, and moisture can significantly affect the toxicity and bioavailability of these compounds. nih.gov For example, the toxicity of DBP and DEHP to the plant Lactuca sativa and associated soil microbes was found to be most influenced by soil pH. nih.gov Some research indicates that phthalates with high octanol-water partition coefficients (Kow), which suggests lower water solubility, have a more significant effect on shaping soil microbial communities, particularly impacting bacteria more than fungi. researchgate.netnih.gov

Given that M(1-MH)P is a monoester with a branched alkyl chain, its bioavailability and potential for membrane disruption would be key factors in determining its effect on soil microbes. Phthalates with branched chains have been noted to degrade more slowly than those with straight chains. researchgate.net The degradation of phthalates in soil is a critical process, as some microorganisms can utilize them as a carbon source, leading to their removal from the environment. However, the rate and extent of this biodegradation vary widely among different phthalates. kent.ac.uk The impact of M(1-MH)P on vital biogeochemical cycles, such as nitrogen and carbon cycling, remains an area requiring specific investigation. Alterations to microbial communities responsible for these processes could have cascading effects on soil fertility and ecosystem function.

Ecotoxicological Research in Avian and Other Wildlife Models (Non-Mammalian)

Specific ecotoxicological studies focusing on this compound in avian and other non-mammalian wildlife models are conspicuously absent from the scientific literature. The majority of research on phthalate toxicity has centered on aquatic organisms and laboratory mammals. canada.canih.govmdpi.com Therefore, to understand the potential risks M(1-MH)P might pose to these wildlife groups, it is necessary to extrapolate from data on other, more extensively studied phthalates.

Phthalates are recognized as endocrine-disrupting chemicals (EDCs), and this mode of action is a primary concern for wildlife populations. nih.govresearchgate.net Exposure can occur through contaminated food, water, and soil. In the environment, phthalates are considered ubiquitous, with measured concentrations in aquatic ecosystems ranging from low nanograms to micrograms per liter. researchgate.net

Biomarker Responses and Physiological Perturbations in Exposed Wildlife

Biomarkers are crucial tools for assessing the health of wildlife populations exposed to contaminants. For phthalates, key biomarker responses often relate to their endocrine-disrupting capabilities. In fish, exposure to certain phthalates has been shown to induce anti-androgenic effects. researchgate.net For example, exposure of male three-spined sticklebacks to Di-n-butyl phthalate (DBP) resulted in significantly reduced levels of spiggin, a glue-like protein used in nest building that is under androgen control. researchgate.net This suggests that DBP can act as an endocrine disruptor at environmentally relevant concentrations in fish. researchgate.net

Other physiological perturbations observed in aquatic organisms exposed to phthalates include oxidative stress, metabolic alterations, and neurotoxicity. nih.gov The primary metabolite of DEHP, Mono(2-ethylhexyl) phthalate (MEHP), has been shown to induce apoptosis and cell cycle arrest in a mouse spermatogonia-derived cell line, indicating potential for reproductive toxicity at the cellular level. nih.gov While these studies were not conducted on M(1-MH)P or in avian species, they highlight plausible pathways of toxicity. Potential biomarkers for M(1-MH)P exposure in birds could include alterations in plasma hormone levels (e.g., testosterone (B1683101), estradiol), vitellogenin induction in males (a marker of estrogenic activity), and changes in the expression of genes related to steroidogenesis and other endocrine pathways.

Developmental and Reproductive Effects in Avian Species

There is a significant data gap regarding the developmental and reproductive effects of M(1-MH)P in avian species. However, research on other phthalates in various animal models provides a basis for concern. In mammals, in-utero exposure to certain phthalates is known to cause adverse effects on the development of the male reproductive system. canada.cacanada.ca

In fish, studies have documented reproductive and developmental toxicity. Exposure of male zebrafish to DEHP disrupted spermatogenesis and reduced the proportion of spermatozoa. researchgate.net Similarly, DBP has been shown to impact development in the early life stages of fish. researchgate.net Given the conservation of many endocrine pathways across vertebrates, it is plausible that M(1-MH)P could elicit similar reproductive and developmental toxicities in birds. Potential effects could include reduced fertility, eggshell thinning, altered parental behavior, and developmental abnormalities in offspring. However, without specific studies on avian models, these remain hypothetical risks requiring empirical investigation.

Methodologies for Ecological Risk Assessment of M(1-MH)P

Ecological Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of human activities on the environment. For a chemical like M(1-MH)P, this involves characterizing its potential hazards and estimating the likelihood of exposure to determine the risk to ecosystems.

Probabilistic Risk Assessment Frameworks and Hazard Quotient Derivation

Probabilistic Risk Assessment (PRA) is an advanced approach that uses probability distributions to characterize variability and uncertainty in exposure and effects assessments, providing a more realistic estimation of risk than deterministic methods. rivm.nlaltex.org Instead of relying on single-point "worst-case" estimates, PRA models the range of possible values for exposure concentrations and toxicological endpoints, resulting in a distribution of possible risks. altex.org

A more common and simpler method used in screening-level risk assessments is the derivation of a Hazard Quotient (HQ). The HQ is the ratio of a Predicted Environmental Concentration (PEC) to a Predicted No-Effect Concentration (PNEC). frontiersin.orgcanada.ca

HQ = PEC / PNEC

PEC: The estimated concentration of a substance in an environmental compartment (water, soil, sediment).

PNEC: The concentration below which unacceptable effects on the ecosystem are not expected to occur.

An HQ value greater than 1 indicates a potential for adverse ecological effects, suggesting that a more detailed risk assessment may be necessary. nih.gov This approach can also be used in a cumulative risk assessment by summing the HQs of multiple chemicals that share a common mode of action, such as the anti-androgenic effects of many phthalates. canada.ca

Derivation of Predicted No-Effect Concentrations (PNECs) and Environmental Quality Standards (EQSs)

The Predicted No-Effect Concentration (PNEC) is a cornerstone of ecological risk assessment. It is derived from ecotoxicity data, such as the No-Observed-Effect Concentration (NOEC) or the concentration affecting 10% of the test population (EC10), from single-species laboratory tests. nih.gov An assessment factor (AF) is applied to the lowest available critical toxicity value (CTV) to account for uncertainties, such as extrapolating from laboratory conditions to the field and from a few tested species to all species in an ecosystem. canada.caindustrialchemicals.gov.au

PNEC = Lowest CTV / AF

The magnitude of the AF (typically ranging from 10 to 1000) depends on the quantity and quality of the available ecotoxicity data. canada.caindustrialchemicals.gov.au For example, a Canadian screening assessment derived PNECs for various phthalates in the aquatic compartment, applying different AFs based on the available data for each substance. canada.ca

Currently, no specific PNEC values for this compound have been established due to the lack of ecotoxicity data. The table below shows examples of PNECs derived for other phthalates.

Table 1: Examples of Predicted No-Effect Concentrations (PNECs) for Select Phthalates in the Aquatic Compartment (Note: Data for M(1-MH)P is not available; these values are for illustrative purposes only)

SubstanceCritical Toxicity Value (CTV) (mg/L)Species and EffectAssessment Factor (AF)PNEC (mg/L)Source
Di(2-ethylhexyl) phthalate (DEHP)0.001Fish (various studies)500.00002 industrialchemicals.gov.au
Dibutyl phthalate (DBP)0.005Juvenile Murray rainbowfish500.0001 industrialchemicals.gov.au
Diisobutyl phthalate (DIBP)0.19Daphnia magna (21-day reproduction)100.019 canada.ca

Environmental Quality Standards (EQSs) are regulatory thresholds for concentrations of contaminants in water, sediment, or biota that are intended to protect the health of the ecosystem. service.gov.ukwww.gov.uk EQSs are often derived from PNEC values and are legally enforceable limits. For a substance to be included in lists like the Water Framework Directive's list of priority substances, extensive data on its toxicity, persistence, and bioaccumulation potential are required. www.gov.ukeuropa.eu As with PNECs, no EQS has been specifically established for this compound.

Application of Effect-Based Monitoring Tools in Ecotoxicological Studies

The assessment of the environmental impact of "this compound" and other plasticizer metabolites is increasingly moving beyond conventional analytical chemistry, which measures concentrations, to include effect-based monitoring tools. These biological assays provide crucial information on the potential toxicological effects of these compounds on ecosystems. Such tools are instrumental in understanding the cumulative risk posed by complex mixtures of contaminants in the environment.

Effect-based monitoring employs a variety of biological assays, from in vitro cell-based tests to in vivo organism-level studies, to detect and quantify the biological responses to chemical exposures. cityu.edu.hkdiva-portal.org These methods are particularly valuable for identifying the effects of endocrine-disrupting compounds, a category to which many phthalates belong. europa.eu For "this compound," in vitro bioassays have been pivotal in elucidating its potential mechanisms of toxicity.

One significant application of effect-based tools has been in the study of peroxisome proliferator-activated receptors (PPARs). These nuclear receptors are involved in lipid metabolism and are a known target for some phthalates. nih.gov Research has demonstrated that "this compound" is an activator of PPARs, particularly PPARα and PPARγ, with a more potent activation of PPARγ. nih.gov More critically, alongside a few other phthalate esters, it was found to activate PPARδ. nih.gov This specific activation is noteworthy as it has been linked to teratogenic effects. nih.gov

A key in vitro test system used to screen for such developmental toxicity is the F9 teratocarcinoma cell differentiation assay. In this assay, "this compound" was one of only a few phthalate monoesters that induced cell differentiation, a response that correlates with the teratogenic potential of a substance. nih.gov The convergence of results from the PPARδ activation and the F9 cell differentiation assays provides strong evidence for the specific biological activity of "this compound." nih.gov

The table below summarizes the findings from in vitro studies on "this compound" and its interaction with specific biological pathways.

Effect-Based Monitoring Tool Test System Compound Tested Observed Effect Implication
Receptor Activation AssayChinese hamster ovary-reporter cellsThis compoundActivation of PPARα, PPARγ, and PPARδPotential for endocrine disruption and developmental toxicity. nih.gov
Cell Differentiation AssayF9 teratocarcinoma cellsThis compoundInduction of cell differentiationIndication of teratogenic potential. nih.gov

These effect-based monitoring tools offer a more holistic approach to environmental risk assessment. By focusing on the biological effects, they can detect the impact of novel or unmonitored contaminants and account for the synergistic or antagonistic effects of chemical mixtures present in the environment. cityu.edu.hk The findings for "this compound" underscore the importance of integrating these bioassays into ecotoxicological investigations to provide a more comprehensive understanding of the potential risks posed by plasticizer metabolites to environmental health.

Theoretical, Computational, and in Silico Approaches in Mono 1 Methylheptyl Phthalate Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for M(1-MH)P and Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. ecetoc.org These models are instrumental in predicting the characteristics of chemicals like M(1-MH)P, especially when experimental data is limited. smolecule.com

QSAR models are frequently employed to predict the binding affinity of compounds to various biological receptors. For phthalates, interactions with nuclear receptors are of particular interest due to their endocrine-disrupting potential. smolecule.comresearchgate.net Predictive models can estimate the binding affinity of M(1-MH)P to receptors such as the peroxisome proliferator-activated receptors (PPARs). bu.edu The lipophilicity of a phthalate (B1215562), often represented by its octanol-water partition coefficient (log Kow), is a key descriptor in these models. For a series of phthalates, binding affinity to the estrogen receptor (ER) has been shown to increase with log Kow up to a certain point. canada.ca By analyzing the structural features of M(1-MH)P, such as its branched alkyl chain which influences its steric and hydrophobic properties, QSAR models can provide an initial assessment of its potential to interact with and activate these receptors. smolecule.comvulcanchem.com

The environmental fate and ecotoxicity of chemicals are significant concerns. QSAR models are valuable tools for assessing these endpoints by predicting properties like water solubility, bioaccumulation potential, and toxicity to aquatic organisms. ecetoc.orgresearchgate.net The octanol-water partition coefficient (log Kow) is a critical parameter in these predictions, with higher values, as seen with longer-chain phthalates, suggesting a greater potential for bioaccumulation. mst.dk For phthalates, QSAR models can predict acute toxicity to fish, often classifying them into categories such as "harmful" or "toxic" based on calculated lethal concentrations (LC50). researchgate.net While M(1-MH)P-specific ecotoxicity QSAR studies are not abundant, the principles derived from broader phthalate assessments can be applied. For example, it has been suggested that phthalates with alkyl chains of six or more carbons may be less likely to cause intrinsic toxicity to aquatic organisms due to their low water solubility and rapid metabolism, which prevents the buildup of a critical toxic body burden. canada.ca

Molecular Docking and Dynamics Simulations for M(1-MH)P Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational techniques that provide a three-dimensional view of how a ligand like M(1-MH)P might bind to a receptor and the subsequent conformational changes that may occur.

Molecular docking studies have been utilized to investigate the binding of phthalate monoesters, including M(1-MH)P, to the ligand-binding domain (LBD) of nuclear receptors. bu.edu The LBD of these receptors, such as the Androgen Receptor (AR), Estrogen Receptor (ER), and Peroxisome Proliferator-Activated Receptors (PPARs), typically contains a hydrophobic pocket where ligands can bind. mdpi.comcore.ac.uknih.govjst.go.jp

For instance, a study employing molecular docking screened 73 mono-ortho-phthalate esters for their potential to bind to PPARγ. bu.edu Although the experimental EC₅₀ for M(1-MH)P's activation of PPARγ was not measured, the computational model predicted its binding orientation within the PPARγ LBD. bu.eduvulcanchem.com Key predicted interactions included hydrogen bonding between the carboxyl group of the phthalate and specific amino acid residues (H323 and H449) in the receptor's activation function-2 (AF-2) domain. vulcanchem.com The 1-methylheptyl chain was predicted to fit into a hydrophobic subpocket. vulcanchem.com Docking studies have shown that M(1-MH)P can adopt different orientations within the PPARγ binding pocket. bu.edu

Receptor Predicted Interacting Residues Type of Interaction
PPARγH323, H449Hydrogen Bonding
PPARγΩ-loop (residues 271–275) proximal subpocketHydrophobic Interactions

This table summarizes predicted interactions based on available molecular docking studies.

Ligand binding to a nuclear receptor is known to induce conformational changes that are crucial for the receptor's function, such as the recruitment of coactivators or corepressors. mdpi.comnih.govnih.gov Molecular dynamics (MD) simulations can be used to explore these dynamic processes. mdpi.comtandfonline.com Upon agonist binding, a critical conformational shift often involves the repositioning of helix 12 (the AF-2 helix), which stabilizes the coactivator binding groove. nih.gov

While specific MD simulation studies focusing solely on M(1-MH)P are limited, the principles of nuclear receptor activation are well-established. jst.go.jpoup.com For PPARs, ligand binding triggers the release of corepressor complexes and the recruitment of coactivators, leading to the transcriptional activation of target genes. mdpi.comjst.go.jp Studies on other phthalates have shown that the length and hydrophobicity of the alkyl side chain significantly influence the binding to receptors like PPARα. researchgate.net MD simulations can elucidate how the binding of M(1-MH)P might stabilize a particular conformation of the receptor, providing a mechanistic basis for its potential as a receptor agonist or antagonist. These simulations can reveal fluctuations in different regions of the protein upon ligand binding, highlighting the allosteric pathways through which the signal of ligand binding is transmitted through the protein structure. pnas.orgnih.gov

In Silico Toxicity Prediction Tools and Databases for Phthalate Metabolites

In silico toxicology has emerged as a critical discipline for predicting the potential adverse effects of chemicals, including phthalate metabolites like Mono(1-methylheptyl) phthalate (M(1-MH)P). nih.govresearchgate.net These computational methods offer a rapid and cost-effective alternative to traditional animal testing, enabling the prioritization of chemicals for further investigation and supporting risk assessment. nih.gov Various in silico tools and databases are utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of phthalates. ubbcluj.roresearchgate.net

Computational approaches for toxicity prediction are broadly based on methods like Quantitative Structure-Activity Relationship (QSAR) models, structural alerts, and read-across techniques. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.gov These models are trained on datasets of known chemicals and can then predict the properties of untested compounds.

Several computational tools are available for assessing the toxicological profiles of phthalates and their metabolites. ubbcluj.romdpi.comnih.gov For instance, platforms like ADMETLab2.0 utilize QSAR regression or classification models to predict a wide range of ADMET properties. mdpi.com Studies using such tools have predicted that many phthalates exhibit good bioavailability and skin permeability, which can be associated with toxicity, particularly through inhalation. ubbcluj.ro These compounds are predicted to interact with numerous molecular targets in the human body, including receptors, cytochromes, and transcription factors, potentially leading to effects like endocrine disruption, irritation, and non-genotoxic carcinogenicity. ubbcluj.roresearchgate.netgsa.ac.uk However, many phthalates are not predicted to cause genotoxic carcinogenicity or mutagenicity. ubbcluj.ro

Databases such as the Toxicity Forecaster (ToxCast) database from the U.S. Environmental Protection Agency (EPA) and the Toxic Substance Control Act Test Submission Database (TSCATS) provide extensive toxicological data from high-throughput screening assays and industry-submitted reports, which can be used to build and validate in silico models. cpsc.gov Other tools like Meteor, BioTransformer, and TIMES are specifically designed to predict the metabolic fate of xenobiotics, which is crucial as the metabolites of parent phthalates are often the bioactive compounds. mdpi.comnih.gov

Tool/DatabasePrimary FunctionPrediction MethodRelevant Endpoints for Phthalates
ADMETLab2.0ADMET Profile PredictionQSAR (Regression/Classification)Hepatotoxicity, Carcinogenicity, Mutagenicity, Endocrine Disruption mdpi.com
FAFDrugs4ADME-Tox Profile PredictionRule-based filters (e.g., Pfizer 3/75, GSK 4/400)Oral Bioavailability, General Toxicity ubbcluj.ro
Derek NexusToxicity PredictionKnowledge-based Expert System, Structural AlertsSkin Sensitization, Mutagenicity, Carcinogenicity nih.gov
MeteorMetabolism PredictionKnowledge-based Expert SystemPredicts metabolic pathways and resulting metabolites nih.govzenodo.org
ToxCast/Tox21High-Throughput Toxicity ScreeningIn Vitro BioassaysData for receptor binding, enzyme inhibition, etc., to build predictive models nih.gov
OECD QSAR ToolboxToxicity PredictionRead-across, Trend Analysis, QSARDevelopmental and Reproductive Toxicity, various other endpoints nih.govnih.gov

Research has specifically identified this compound as a compound capable of activating peroxisome proliferator-activated receptors (PPARs), particularly PPARalpha, PPARgamma, and PPARdelta. nih.gov This activity, identified through in vitro assays, can be correlated with predictions from in silico models that screen for nuclear receptor binding. nih.gov Molecular docking studies, a type of in silico method, have further explored the binding affinity of phthalate monoesters to the PPARγ ligand-binding domain, predicting that the carboxyl group of the phthalate forms key hydrogen bonds, a feature shared by known potent agonists. vulcanchem.com

Physiologically Based Pharmacokinetic (PBPK) Modeling for M(1-MH)P in Animal Models

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational technique used to simulate the ADME of chemical substances in the body. wikipedia.orgepa.gov Unlike classical pharmacokinetic models, PBPK models are mechanistic, built upon the fundamental anatomy, physiology, and biochemistry of the animal species being studied. wikipedia.orgmdpi.com This approach allows for the prediction of chemical concentrations in various tissues over time, providing a crucial link between external exposure and internal target organ dose. epa.gov

A PBPK model is structured as a series of interconnected compartments, each representing a specific organ or tissue (e.g., liver, kidney, fat, gut). wikipedia.orgnih.gov These compartments are linked by the circulatory system, with blood flow rates dictating the transport of the chemical between them. nih.gov The model is defined by a system of differential equations that describe the mass balance of the chemical in each compartment, accounting for processes like absorption, tissue partitioning, metabolism, and excretion. wikipedia.org

While specific PBPK models for this compound are not extensively documented in publicly available literature, models for other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Diethyl phthalate (DEP), provide a well-established framework. nih.govmdpi.comresearchgate.net These models can be adapted for M(1-MH)P by incorporating its unique chemical-specific parameters.

The development and application of PBPK models for phthalates in animal models serve several key purposes:

Dose-Response Assessment: By predicting the concentration of the active metabolite (M(1-MH)P) at the target site, PBPK models help in understanding the relationship between the administered dose and the observed toxicological effect.

Extrapolation: These models are invaluable for extrapolating data across different doses, routes of exposure (e.g., oral, dermal, inhalation), and species (e.g., from rat to human). epa.gov

Mixture Effects: PBPK models can be designed to handle exposures to chemical mixtures, accounting for competitive metabolism and other interactions between different phthalates. nih.gov

Development of PBPK Models to Describe M(1-MH)P Absorption, Distribution, Metabolism, and Excretion (ADME)

The development of a PBPK model for M(1-MH)P would follow a structured, multi-step process, integrating physiological data with compound-specific information. nih.govnih.gov

Regulatory Science and Science Policy Interface Research Pertaining to Mono 1 Methylheptyl Phthalate

Scientific Underpinnings of Environmental Regulations for Phthalate (B1215562) Esters (General principles of regulatory science)

The regulation of chemical substances like phthalate esters, including the less-studied compound Mono(1-methylheptyl) phthalate (M(1-MH)P), is founded on the principles of regulatory science. This field integrates scientific data from various disciplines—toxicology, epidemiology, and exposure science—to inform the development of policies aimed at protecting public health and the environment. wikipedia.org For phthalates, a class of chemicals widely used as plasticizers to enhance the flexibility and durability of plastics, regulatory concern stems from their potential to leach from consumer products and their classification as endocrine-disrupting chemicals (EDCs). canada.cacoslaw.eu

A cornerstone of regulatory science for phthalates is risk assessment, a systematic process to evaluate the potential for adverse health effects from exposure to a chemical. This process involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. compliancegate.com Hazard identification for many phthalates has established links to reproductive and developmental toxicity in animal studies. canada.ca Dose-response assessment determines the relationship between the amount of exposure and the likelihood of health effects. Exposure assessment evaluates the extent of human contact with the substance through various pathways like ingestion, inhalation, and dermal absorption. compliancegate.com Finally, risk characterization integrates this information to estimate the probability and severity of adverse effects in human populations. compliancegate.com

A significant evolution in the regulatory science of phthalates is the shift towards cumulative risk assessment (CRA). wikipedia.orgbu.edu Recognizing that humans are exposed to multiple phthalates simultaneously, CRA evaluates the combined risk from co-exposure to chemicals that may have common mechanisms of toxicity or produce similar adverse health outcomes. bu.educpsc.gov The U.S. National Academy of Sciences has recommended that cumulative risk assessments for phthalates should be based on common adverse outcomes, such as anti-androgenic effects, rather than solely on structural similarities. anses.fr This approach aims to provide a more realistic appraisal of the total health burden posed by this class of chemicals. wikipedia.org

Research on International and National Approaches to Phthalate Risk Management and Assessment Methodologies

Regulatory approaches to managing the risks associated with phthalates vary significantly across different international and national jurisdictions, reflecting diverse policy contexts and applications of scientific data. vulcanchem.com These differences can be seen in the specific phthalates that are restricted, the products covered by regulations, and the allowable concentration limits.

European Union: The EU has implemented some of the most comprehensive regulations for phthalates under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. coslaw.eu Several low-molecular-weight phthalates, such as Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), and Di(2-ethylhexyl) phthalate (DEHP), are classified as substances of very high concern (SVHC) due to their reproductive toxicity and endocrine-disrupting properties. coslaw.euvulcanchem.com Their use is restricted in many consumer products, particularly in toys and childcare articles, often to a concentration limit of 0.1% by weight. coslaw.eu The EU has also banned certain phthalates in cosmetic products. For instance, Diisooctyl phthalate (DIOP), of which M(1-MH)P is an isomer, is listed in Annex II of the EU Cosmetics Regulation and has been banned in such products since March 2022. vulcanchem.com

United States: In the U.S., the Environmental Protection Agency (EPA) assesses and manages chemicals under the Toxic Substances Control Act (TSCA). The Consumer Product Safety Commission (CPSC) has permanently banned the use of several phthalates in any amount greater than 0.1% in children's toys and certain childcare articles. The EPA has also developed action plans for a group of phthalates due to concerns about their toxicity and widespread human exposure. The risk assessment process in the U.S. is increasingly incorporating cumulative risk approaches for phthalates.

While there are no specific regulations for this compound, its parent compound, DIOP, is subject to restrictions in some jurisdictions. For example, the French Agency for Food, Environmental and Occupational Health & Safety (ANSES) proposed classifying DIOP as toxic for reproduction, which could lead to further harmonized classification and regulation within the EU.

International and National Regulatory Approaches for Selected Phthalates
JurisdictionRegulatory Body/FrameworkRegulated Phthalates (Examples)Scope of Regulation (Examples)Concentration Limit (Typical)
European UnionREACH, Cosmetics RegulationDEHP, DBP, BBP, DIBP, DIOPToys, childcare articles, cosmetics, food contact materials< 0.1% by weight in plasticized material
United StatesEPA (TSCA), CPSCDEHP, DBP, BBP, DINP, DIBP, DPP, DHEXP, DCHPChildren's toys and childcare articles< 0.1% by weight
CanadaChemicals Management PlanDEHP, DBP, BBP, DINP, DIDP, DNOPChildren's toys and childcare articles< 0.1% by weight

Methodological Challenges and Advancements in Hazard and Risk Assessment for Phthalate Metabolites

Assessing the hazard and risk of phthalates is complicated by their metabolism. In the body, parent phthalate diesters are rapidly hydrolyzed to their monoester metabolites, which are often considered more toxicologically active. These monoesters can be further metabolized through oxidation. Consequently, risk assessment is increasingly focused on these metabolites, which are used as biomarkers of exposure in human biomonitoring studies.

Methodological Challenges:

Exposure Assessment: Phthalate metabolites have short half-lives (typically 3 to 18 hours), which means that a single urine sample may not accurately represent long-term exposure, posing a challenge for epidemiological studies.

Toxicity of Metabolites: While the toxicity of primary monoesters like Mono(2-ethylhexyl) phthalate (MEHP) is relatively well-studied, there is less data on the biological activity of the numerous secondary, oxidized metabolites.

Data Gaps for Specific Metabolites: For less common phthalates, such as DIOP and its isomers like M(1-MH)P, there is a significant lack of experimental data on their metabolites and associated health effects. A 2011 toxicity review of DIOP by the CPSC found inadequate data to determine its potential as a reproductive or developmental toxicant.

Cumulative Risk: Quantifying the cumulative risk from exposure to a mixture of phthalates and other chemicals with similar modes of action remains a complex scientific challenge. cpsc.gov

Methodological Advancements:

Biomonitoring: The use of urinary metabolite concentrations is a significant advancement over measuring parent phthalates, as it provides a more accurate measure of internal dose and avoids issues with external contamination during sample collection.

Analytical Techniques: Advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have improved the ability to detect and quantify a wide range of phthalate metabolites at very low concentrations in biological samples.

Computational Modeling: In the absence of experimental data, computational methods like molecular docking are being used to screen phthalate metabolites for their potential to bind to and activate biological targets, such as the peroxisome proliferator-activated receptor gamma (PPARγ). One study screened 73 mono-ortho-phthalates, including this compound, and predicted its binding orientation, although experimental validation is still needed.

Cumulative Risk Assessment Frameworks: Regulatory bodies like the U.S. EPA are developing detailed frameworks and technical documents to guide the cumulative risk assessment of phthalates, using approaches like the Hazard Index (HI) and Relative Potency Factors (RPFs). cpsc.gov

Phthalate Metabolites as Biomarkers of Exposure
Parent PhthalatePrimary MetaboliteAssociated Health Concerns (of Parent Phthalate)
Di(2-ethylhexyl) phthalate (DEHP)Mono(2-ethylhexyl) phthalate (MEHP)Reproductive and developmental toxicity, potential carcinogen
Dibutyl phthalate (DBP)Mono-n-butyl phthalate (MnBP)Reproductive and developmental toxicity
Diisobutyl phthalate (DIBP)Mono-isobutyl phthalate (MiBP)Reproductive and developmental toxicity
Benzyl butyl phthalate (BBP)Monobenzyl phthalate (MBzP)Reproductive toxicity
Diisooctyl phthalate (DIOP)Mono-isooctyl phthalate (MIOP) / this compound (M(1-MH)P)Data inadequate for reproductive/developmental toxicity assessment

Role of Scientific Research in Informing Policy Development for Emerging Contaminants like M(1-MH)P

The science-policy interface is the crucial link through which scientific knowledge informs regulatory decisions and public health policies. For emerging contaminants—substances that are not commonly monitored but have the potential to enter the environment and cause adverse effects—this interface is particularly important. This compound can be considered an emerging contaminant due to the limited specific research on its prevalence and toxicity, despite its structural similarity to regulated phthalates.

Scientific research plays several key roles in this process:

Horizon Scanning and Early Warning: Research helps to identify new and emerging chemical threats. This includes identifying alternative plasticizers or metabolites of existing chemicals, like M(1-MH)P, that may pose risks. Computational studies that screen compounds for potential toxicity can serve as an early warning, prompting further experimental investigation.

Filling Data Gaps: Targeted research is essential to fill the data gaps that hinder effective risk assessment and management. For a compound like M(1-MH)P, this would involve studies on its occurrence in the environment and humans, its metabolic pathways, and its toxicological profile. The lack of such data is a primary barrier to any specific policy development.

Developing and Validating Assessment Methods: Scientific research drives the development of new methodologies for risk assessment, such as improved analytical techniques for biomonitoring and advanced models for predicting cumulative effects. cpsc.gov These advancements provide policymakers with more robust tools for making evidence-based decisions.

Informing Regulatory Action: Scientific evidence is the foundation for regulatory actions, from setting exposure limits to restricting or banning the use of certain chemicals. The extensive research on the health effects of phthalates like DEHP and DBP has directly led to their regulation in numerous countries. coslaw.eu As an isomer of the regulated phthalate DIOP, scientific understanding of structure-activity relationships suggests that M(1-MH)P could warrant further investigation and potential regulatory consideration, should data indicate similar hazards.

Effective communication between scientists and policymakers is critical to ensure that research findings are translated into timely and appropriate policies to protect human health and the environment from emerging chemical risks.

Identification of Research Gaps and Future Directions in Mono 1 Methylheptyl Phthalate Studies

Development of Novel and More Sensitive Analytical Methodologies for M(1-MH)P Isomers

The analysis of Mono(1-methylheptyl) phthalate (B1215562) (M(1-MH)P) and its isomers presents a significant analytical challenge due to their structural similarities. Current methods often struggle to completely separate and quantify individual isomers, which is crucial as different isomers may exhibit varying toxicological profiles. A key research gap is the development of more sophisticated and sensitive analytical techniques to overcome these limitations.

Future research should focus on:

Advanced Chromatographic Techniques: Exploring novel stationary phases and multidimensional chromatography could enhance the separation of M(1-MH)P isomers. Coupling these techniques with high-resolution mass spectrometry (HRMS) would provide greater specificity and sensitivity.

Ion Mobility Spectrometry (IMS): The integration of IMS with liquid chromatography-mass spectrometry (LC-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions. This can be particularly useful for distinguishing between co-eluting isomers that have identical mass-to-charge ratios.

Isotope Dilution Methods: The synthesis of isotopically labeled internal standards for each specific M(1-MH)P isomer is essential for accurate quantification, minimizing matrix effects and improving method precision.

Reference Material Development: The availability of certified reference materials for individual M(1-MH)P isomers is critical for method validation and ensuring the comparability of data across different laboratories.

A study on phthalate metabolites in human urine highlighted the challenges in isomer separation, where multiple molecular features were annotated as the same phthalate monoester, suggesting the presence of unresolved isomers. nih.gov The development of methods that can separate and quantify structural isomers, such as mono-n-butyl phthalate and its isomer mono-isobutyl phthalate, demonstrates the feasibility and importance of such advancements. researchgate.net

Elucidation of Unexplored Mechanistic Pathways and Target Interactions of M(1-MH)P

While the endocrine-disrupting properties of some phthalates are well-documented, the specific molecular mechanisms and protein targets of M(1-MH)P remain largely unknown. A significant research gap exists in understanding how M(1-MH)P interacts with biological systems at a molecular level.

Future research directions should include:

Chemical Proteomics: This approach can identify the direct protein binding partners of M(1-MH)P within a complex biological matrix. mdpi.com By using M(1-MH)P as a molecular probe, researchers can isolate and identify proteins that it interacts with, providing insights into its mechanism of action. mdpi.com

Thermal Proteome Profiling (TPP): TPP can identify protein targets by observing changes in protein thermal stability upon ligand binding. nih.gov This technique can provide a proteome-wide view of M(1-MH)P interactions. nih.gov

Computational Modeling and Docking Studies: In silico approaches can predict the binding affinity of M(1-MH)P to various nuclear receptors and other potential protein targets. rsc.org These models can guide experimental studies and help to prioritize targets for further investigation.

Affinity Chromatography: This technique can be used to isolate and identify proteins that bind to an immobilized M(1-MH)P ligand, although it is best suited for strong, long-lasting interactions. nih.gov

Understanding the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of metabolism, could provide a framework for investigating how M(1-MH)P might disrupt cellular processes. nih.gov Furthermore, exploring how M(1-MH)P influences signal transduction pathways, such as the Ras/ERK and PI-3K/AKT pathways, could reveal its impact on cell proliferation and apoptosis. plos.org

Long-Term and Multi-Generational Ecotoxicological Impact Assessments of M(1-MH)P

The long-term and multi-generational effects of M(1-MH)P on ecosystems are poorly understood. Most ecotoxicological studies focus on short-term exposures to single compounds, which may not accurately reflect real-world scenarios where organisms are exposed to low levels of multiple stressors over extended periods. elithore.com

Key research gaps and future directions include:

Transgenerational Inheritance of Epigenetic Changes: Investigating whether M(1-MH)P exposure can induce heritable epigenetic modifications that affect the health of subsequent generations, even in the absence of direct exposure, is a critical area for future research. nih.gov

Community-Level Effects: Moving beyond single-species tests to assess the impact of M(1-MH)P on species interactions, such as competition and predation, within a community context will provide a more ecologically relevant understanding of its effects. mdpi.com

Interaction with Other Stressors: Research should consider how M(1-MH)P interacts with other environmental stressors, such as temperature changes and the presence of other pollutants, as these combined effects can be more severe than those of single stressors alone. acs.org

The use of model organisms with shorter lifecycles, such as the turquoise killifish (Nothobranchius furzeri), could facilitate more practical and cost-effective long-term and multi-generational studies. elithore.com

Advanced Bioremediation and Green Chemistry Approaches for Phthalate Contamination Mitigation

Phthalate contamination is a widespread environmental problem. While bioremediation strategies exist for some phthalates, there is a need for more advanced and sustainable approaches, particularly for less-studied compounds like M(1-MH)P.

Future research should focus on:

Microbial Consortia and Enzyme Discovery: Identifying and characterizing microbial consortia and novel enzymes with the ability to efficiently degrade M(1-MH)P is a key research priority. nih.govbohrium.com Understanding the specific roles of bacterial strains and their enzymes in the degradation process is currently a knowledge gap. nih.gov

Genetic Engineering of Microorganisms: Genetically modifying microorganisms to enhance their phthalate-degrading capabilities offers a promising avenue for more effective bioremediation. bohrium.compjoes.com

Nanotechnology-Based Remediation: The use of nanomaterials for the adsorption and degradation of phthalates is an emerging area with significant potential. bohrium.com

Green Chemistry Synthesis: Developing alternative, non-toxic plasticizers and greener synthetic routes for existing ones is essential for preventing future phthalate contamination.

Composting and Bioaugmentation: Composting has shown promise as a cost-effective and environmentally friendly technology for remediating phthalate-contaminated soil. nih.gov Further research is needed to optimize this process and to explore the potential of bioaugmentation, which involves introducing specialized microorganisms to enhance pollutant degradation. pjoes.com

Advanced oxidation processes (AOPs), such as photocatalysis, Fenton processes, and ozonation, are also being explored for the removal of phthalates from the environment. iwaponline.com Combining different treatment methods, such as membrane bioreactors with anaerobic wastewater treatment, has been shown to significantly enhance the degradation of phthalates. iwaponline.com

Integrated Omics Approaches for Comprehensive Biological Response Profiling to M(1-MH)P Exposure

A single omics approach provides only a partial view of the complex biological responses to chemical exposure. bmbreports.org An integrated multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, is needed for a comprehensive understanding of the effects of M(1-MH)P.

Future research directions include:

Multi-Omics Integration: Combining different omics datasets can provide a more holistic view of the molecular changes induced by M(1-MH)P exposure. nih.govmdpi.com For instance, integrating transcriptomic and metabolomic data can link changes in gene expression to alterations in metabolic pathways. researchgate.net

Systems Biology Modeling: Developing systems-level models based on multi-omics data can help to elucidate the complex interactions and pathways perturbed by M(1-MH)P. nih.gov

Biomarker Discovery: Integrated omics approaches can facilitate the discovery of sensitive and specific biomarkers of M(1-MH)P exposure and effect, which can be used for human biomonitoring and risk assessment. nih.gov

Single-Cell Omics: Applying omics technologies at the single-cell level can reveal cell-to-cell heterogeneity in the response to M(1-MH)P, providing a more nuanced understanding of its effects. nih.gov

The integration of different omics data types is crucial for overcoming the limitations of single omics approaches and for gaining a more complete understanding of complex biological systems. bmbreports.orgresearchgate.net

Non-Targeted Screening and Suspect Screening Methodologies for M(1-MH)P and its Unknown Metabolites

Targeted analysis methods are limited to known compounds. Non-targeted screening (NTS) and suspect screening analysis (SSA) are powerful tools for identifying previously unknown metabolites of M(1-MH)P and other co-existing contaminants.

Key areas for future research include:

Advanced Data Processing Workflows: Developing more sophisticated algorithms and software for processing the large and complex datasets generated by NTS is essential for efficient feature detection, prioritization, and identification. nih.gov

Expansion of Spectral Libraries: The creation of comprehensive and high-quality mass spectral libraries for phthalate metabolites is crucial for increasing the confidence of compound identification in NTS and SSA. nih.gov

Integration of Analytical Techniques: Combining HRMS with other techniques like ion mobility spectrometry can provide additional information for the confident identification of unknown compounds. nih.govnih.gov

Application to Diverse Matrices: Applying NTS and SSA to a wide range of environmental and biological matrices is necessary to gain a comprehensive understanding of the occurrence, fate, and metabolism of M(1-MH)P.

The use of HRMS in NTS allows for the detection of a wide range of compounds without a predefined target list. acs.orgresearchgate.net However, a major challenge remains the identification of the detected features. nih.gov Combining data acquisition strategies, such as data-dependent acquisition (DDA), with advanced data analysis can improve the identification of phthalate metabolites. nih.gov

Q & A

How is Mono(1-methylheptyl) Phthalate (M1MHP) chemically distinguished from other phthalate metabolites in environmental and biological samples?

Basic Research Question
M1MHP can be identified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) by targeting its unique molecular ion transitions and retention times. Unlike shorter-chain phthalates (e.g., monoethyl phthalate, MEP), M1MHP’s branched alkyl chain (1-methylheptyl group) requires specific chromatographic separation protocols to avoid co-elution with structurally similar metabolites like mono(2-ethylhexyl) phthalate (MEHP) . Calibration standards must account for matrix effects in urine or serum, as lipid-rich samples may interfere with ionization efficiency .

What methodological challenges arise when quantifying M1MHP in human urine, and how can they be addressed?

Advanced Research Question
Key challenges include:

  • Low recovery rates : Due to M1MHP’s hydrophobicity, solid-phase extraction (SPE) protocols optimized for polar metabolites (e.g., MEP) may underperform. Using mixed-mode SPE cartridges (C18 + ion exchange) improves recovery .
  • Matrix interference : Co-eluting lipids in urine necessitate enzymatic hydrolysis (β-glucuronidase) to liberate conjugated metabolites, followed by cleanup steps .
  • Sensitivity : Limits of detection (LODs) <0.2 ng/mL require high-resolution mass spectrometers (e.g., Q-TOF) to distinguish M1MHP from background noise in population studies .

How do experimental designs for perinatal phthalate exposure studies account for sex-specific endocrine effects?

Advanced Research Question
Studies must stratify analyses by fetal sex due to differential androgen/estrogen sensitivity. For example:

  • Male offspring : AGD (anogenital distance) reductions correlate with anti-androgenic metabolites like MEHP (β = -0.23, p < 0.05) .
  • Female offspring : Estrogenic metabolites (e.g., MBzP) may alter ovarian steroidogenesis but show no AGD association .
    Cohort designs should collect maternal urine samples across trimesters to capture critical windows of genital development .

What statistical approaches resolve contradictions in epidemiological studies linking phthalates to endometriosis risk?

Advanced Research Question
Meta-analyses reveal heterogeneity (I² = 59.2%) due to:

  • Study design : Case-control vs. cohort effect sizes differ (OR = 1.025 vs. 1.596) .
  • Population stratification : Asian cohorts show stronger associations (OR = 1.020, 95% CI: 1.003–1.038) than U.S. studies (OR = 0.982) .
    Advanced methods include:
  • Dose-response modeling : Weighted quantile sum (WQS) regression to assess cumulative phthalate mixtures.
  • Sensitivity analyses : Excluding studies with high risk of recall bias (e.g., self-reported endometriosis) .

How do hydrolysis and oxidation pathways influence the toxicity of M1MHP compared to its parent compound?

Basic Research Question
M1MHP is a primary metabolite of di(1-methylheptyl) phthalate (DMHP). Hydrolysis in the liver converts DMHP to M1MHP, which undergoes further oxidation to form reactive intermediates (e.g., hydroxylated or carboxylated derivatives) . These metabolites exhibit higher endocrine-disrupting potency than DMHP in vitro (e.g., 2-fold greater ERα activation) . Analytical workflows should prioritize oxidative metabolites in toxicity assays .

What ecological risk assessment frameworks are applicable to M1MHP in aquatic systems?

Advanced Research Question
M1MHP’s high log Kow (octanol-water partition coefficient) suggests bioaccumulation potential. Acute toxicity data for similar esters (e.g., Fluroxypyr 1-methylheptyl ester) show:

  • Aquatic invertebrates : LC50 = 1–10 µg/L .
  • Fish : 96-hour LC50 >100 µg/L (low acute toxicity) .
    Chronic exposure models should integrate sediment-binding assays and trophic magnification factors (TMFs) to assess long-term risks .

How can systematic reviews optimize literature searches for phthalate toxicity studies?

Basic Research Question
Use PECO (Population, Exposure, Comparator, Outcome) frameworks with search strings combining:

  • Exposure terms : “this compound” OR “phthalate metabolites” AND “human” OR “rodent” .
  • Outcome terms : “endocrine disruption” OR “oxidative stress” OR “developmental toxicity” .
    Exclude non-peer-reviewed sources and apply ROBINS-I (Risk Of Bias In Non-randomized Studies) tools to assess study quality .

What are the critical data gaps in understanding M1MHP’s neurodevelopmental effects?

Advanced Research Question
Limited data exist on:

  • Blood-brain barrier penetration : Molecular dynamics simulations predict moderate permeability (LogBB = -0.5) due to esterase activity .
  • Synaptic effects : In vitro models (e.g., SH-SY5Y neurons) show altered dopamine transport at 10 µM doses, but in vivo confirmation is lacking .
    Priority research areas include longitudinal cohort studies with paired maternal/child biospecimens and neuroimaging endpoints .

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